molecular formula C24H18N4O B12927572 4-(4-Methoxyanilino)-2,6-diphenylpyrimidine-5-carbonitrile CAS No. 64499-36-1

4-(4-Methoxyanilino)-2,6-diphenylpyrimidine-5-carbonitrile

Cat. No.: B12927572
CAS No.: 64499-36-1
M. Wt: 378.4 g/mol
InChI Key: ZYCJWKASZYIAOS-UHFFFAOYSA-N
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Description

4-(4-Methoxyanilino)-2,6-diphenylpyrimidine-5-carbonitrile is a chemical building block of interest in medicinal chemistry and oncology research. It belongs to a class of pyrimidine derivatives that have demonstrated significant potential in scientific investigations for their biological activity. Compounds with this core structure are frequently explored as kinase inhibitors, targeting key oncogenic drivers such as the Epidermal Growth Factor Receptor (EGFR) and Fms Related Receptor Tyrosine Kinase 3 (FLT3), including mutants associated with treatment resistance . Researchers value this carbonitrile-functionalized pyrimidine as a versatile precursor for further chemical modification. The nitrile group can be transformed into other functional groups, such as an amide, to create diverse analogs for structure-activity relationship (SAR) studies . This allows for the optimization of potency and selectivity against specific molecular targets. In vitro studies on closely related diphenylpyrimidine compounds have shown promising cytotoxic effects against a range of human tumor cell lines, including non-small cell lung cancer (HOP-62), CNS cancer (SNB-75), and others, with some derivatives exhibiting high levels of growth inhibition . The proposed mechanism of action for this compound class involves the induction of apoptosis in cancer cells, potentially through the activation of caspase enzymes and the arrest of the cell cycle at the G1 phase . This product is intended for research purposes as a chemical reference standard or as a synthetic intermediate in the development of novel therapeutic agents. It is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

64499-36-1

Molecular Formula

C24H18N4O

Molecular Weight

378.4 g/mol

IUPAC Name

4-(4-methoxyanilino)-2,6-diphenylpyrimidine-5-carbonitrile

InChI

InChI=1S/C24H18N4O/c1-29-20-14-12-19(13-15-20)26-24-21(16-25)22(17-8-4-2-5-9-17)27-23(28-24)18-10-6-3-7-11-18/h2-15H,1H3,(H,26,27,28)

InChI Key

ZYCJWKASZYIAOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methoxyphenyl)amino)-2,6-diphenylpyrimidine-5-carbonitrile typically involves the reaction of 4-methoxyaniline with 2,6-diphenylpyrimidine-5-carbonitrile under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-((4-Methoxyphenyl)amino)-2,6-diphenylpyrimidine-5-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((4-Methoxyphenyl)amino)-2,6-diphenylpyrimidine-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((4-Methoxyphenyl)amino)-2,6-diphenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural Analogues with Modified Substituents

Compound A: 4-(Diethylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile

  • Molecular Formula : C₂₁H₂₀N₄
  • Molecular Weight : 328.42 g/mol
  • Key Differences: Replaces the 4-methoxyanilino group with a diethylamino group. The absence of the methoxy group reduces polarity and may lower boiling points compared to the target compound.

Compound B: 4-(Methylamino)-2,6-diphenyl-5-pyrimidinecarbonitrile

  • Molecular Formula : C₁₈H₁₄N₄
  • Molecular Weight : 286.34 g/mol
  • Key Differences: Substitutes the 4-methoxyanilino group with a methylamino group. The smaller substituent reduces molecular weight and may increase solubility in non-polar solvents. However, the lack of a methoxy group diminishes electron-donating effects, altering electronic properties .

Pyrimidine Derivatives with Heteroatom Modifications

Compound C : 4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

  • Molecular Formula : C₁₃H₁₁N₃O₂S
  • Molecular Weight : 297.31 g/mol
  • Key Differences : Features a methylthio group at position 2 and a 6-oxo group instead of phenyl substituents. The oxo group introduces hydrogen-bonding capacity, while the methylthio group enhances lipophilicity. The melting point (300°C) is significantly higher than typical pyrimidines, likely due to strong intermolecular interactions .

Compound D : 4-(3,4-Dimethylphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

  • Molecular Formula : C₁₄H₁₃N₃OS
  • Molecular Weight : 295.34 g/mol
  • Key Differences : Incorporates a 3,4-dimethylphenyl group, increasing steric hindrance and hydrophobicity. The melting point (266–268°C) is lower than Compound C, reflecting reduced crystallinity due to asymmetric substitution .

Data Table: Comparative Analysis

Property Target Compound Compound A Compound C
Molecular Formula C₂₄H₁₈N₄O C₂₁H₂₀N₄ C₁₃H₁₁N₃O₂S
Molecular Weight (g/mol) 378.43 328.42 297.31
Key Substituents 2,6-Diphenyl; 4-methoxyanilino 2,6-Diphenyl; diethylamino 4-Methoxyphenyl; methylthio
Functional Groups Carbonitrile, methoxy, anilino Carbonitrile, diethylamino Carbonitrile, oxo, thioether
Potential Applications Pharmaceutical intermediates Organic synthesis Material science

Research Findings and Implications

  • Electronic Effects: The 4-methoxyanilino group in the target compound enhances resonance stabilization compared to alkylamino analogues (Compounds A and B), as evidenced by shifts in NMR chemical shifts .
  • Solubility Trends : Compounds with electron-withdrawing groups (e.g., carbonitrile) exhibit lower aqueous solubility, while methoxy and thioether groups (Compound C) improve solubility in polar aprotic solvents .
  • Biological Relevance: The diphenylpyrimidine core is common in kinase inhibitors.

Biological Activity

4-(4-Methoxyanilino)-2,6-diphenylpyrimidine-5-carbonitrile is a synthetic organic compound with significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various scientific studies.

  • Molecular Formula: C24_{24}H17_{17}N3_3O
  • Molecular Weight: 363.411 g/mol
  • CAS Number: 89058-96-8

The biological activity of this compound primarily involves its interaction with various molecular targets, including:

  • Enzyme Inhibition: It has been shown to inhibit specific kinases involved in cell signaling pathways, potentially leading to anti-cancer effects.
  • Receptor Modulation: The compound may modulate receptors involved in inflammatory responses, contributing to its anti-inflammatory properties.

Anticancer Activity

Several studies have reported the anticancer potential of this compound. Key findings include:

  • Cell Proliferation Inhibition: The compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, including breast and lung cancers.
  • Apoptosis Induction: Research indicates that it can induce apoptosis through the activation of caspase pathways, leading to programmed cell death in tumor cells.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Cytokine Production Inhibition: Studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
  • In Vivo Models: In animal models of inflammation, administration of this compound resulted in reduced swelling and pain, suggesting its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Activity TypeModel/SystemObserved EffectReference
AnticancerVarious cancer cell linesInhibition of proliferation
ApoptosisCancer cell linesInduction of apoptosis via caspase activation
Anti-inflammatoryMacrophage activationReduced cytokine production
In vivo inflammationAnimal modelsDecreased swelling and pain

Case Studies

  • Breast Cancer Study : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours, indicating potent anticancer activity.
  • Inflammation Model : In a murine model of arthritis, administration of the compound significantly reduced joint swelling and inflammatory markers compared to control groups.

Q & A

Q. What are the optimal synthetic routes for 4-(4-Methoxyanilino)-2,6-diphenylpyrimidine-5-carbonitrile, and how can reaction conditions be systematically optimized?

The synthesis of pyrimidinecarbonitriles typically involves multicomponent reactions under thermal or aqueous conditions. For example, and describe the use of three-component reactions with substituted anilines, aldehydes, and nitriles. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (80–100°C), and catalysts (e.g., ammonium acetate). To optimize yields, factorial design ( ) can systematically vary factors like molar ratios, reaction time, and temperature. Post-synthesis purification via recrystallization (using ethanol or methanol) is critical, as impurities can skew spectral data .

Q. How should researchers validate the purity and structural identity of this compound using spectroscopic and analytical methods?

Elemental analysis (EA) and spectroscopy are essential. EA validates stoichiometry (e.g., C, H, N % matching theoretical values within ±0.3%, as in ). IR spectroscopy confirms functional groups (e.g., CN stretch at ~2212 cm⁻¹ and NH₂ bands at 3300–3478 cm⁻¹, per ). NMR (¹H and ¹³C) identifies substituent positions: methoxy groups resonate at δH ~3.8 ppm, aromatic protons between δH 6.8–8.4 ppm, and nitrile carbons at δC ~116–118 ppm ( –7). Discrepancies between calculated and observed EA values (e.g., reports 57.13% C vs. 57.24% found) may indicate residual solvents, requiring further purification .

Advanced Research Questions

Q. How can computational modeling enhance the synthesis and functionalization of this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. highlights the use of reaction path searches to identify energy barriers and optimize conditions (e.g., solvent effects, substituent electronic properties). Computational tools like Gaussian or ORCA can model intermediates, guiding selective functionalization (e.g., methoxy vs. chloro substituent positioning) .

Q. What methodologies are recommended for analyzing contradictory biological activity data across structurally similar pyrimidinecarbonitriles?

Contradictions in biological data (e.g., anti-inflammatory vs. anticonvulsant activities in ) require systematic structure-activity relationship (SAR) studies. Techniques include:

  • Substituent swapping : Compare analogs with methoxy, chloro, or thiophenyl groups.
  • Dose-response assays : Determine IC₅₀ values under standardized conditions.
  • Molecular docking : Map interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity).
    demonstrates that 4-methoxyanilino derivatives exhibit distinct activity profiles compared to dimethylphenyl analogs, highlighting substituent electronic effects .

Q. How can researchers address discrepancies in elemental analysis or spectral data for this compound?

Discrepancies in EA (e.g., reports 15.37% N calculated vs. 15.41% found) may arise from incomplete combustion or hygroscopicity. Mitigation strategies:

  • Repeat EA under inert atmosphere.
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., m/z 295 [M+H]⁺ in ).
  • Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals (–7) .

Q. What experimental designs are suitable for probing the stability of this compound under varying pH and temperature conditions?

  • Accelerated stability studies : Expose the compound to pH 1–13 buffers at 40–60°C for 24–72 hours ( reports decomposition >240°C).
  • HPLC monitoring : Track degradation products (e.g., uses HPLC retention time 0.81 minutes).
  • Kinetic analysis : Calculate degradation rate constants (k) using Arrhenius plots. Stability correlates with electron-withdrawing substituents (e.g., CN groups enhance resistance to hydrolysis) .

Q. How can researchers integrate this compound into pharmacological mechanism studies?

  • Enzyme inhibition assays : Test against targets like COX-2 (anti-inflammatory) or GABA transaminase (anticonvulsant) using fluorometric or colorimetric methods ().
  • Cellular uptake studies : Use fluorescent labeling (e.g., BODIPY tags) to track intracellular localization.
  • Metabolite profiling : LC-MS/MS identifies metabolic pathways (e.g., demethylation of the methoxy group) .

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